![molecular formula C17H12ClN3O4 B2438027 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-26-9](/img/structure/B2438027.png)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Descripción general
Descripción
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dioxine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Formation of the Dioxine Moiety: This can be synthesized through a series of reactions starting from catechol and involving protection and deprotection steps.
Coupling of the Oxadiazole and Dioxine Moieties: The final step involves coupling these two moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at position 2 or 5. The 4-chlorophenyl substituent further enhances electrophilicity at adjacent positions.
Hydrolysis Reactions
The carboxamide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux, 12 hrs
-
Products : 2,3-dihydrobenzo[d]dioxine-2-carboxylic acid + 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
-
Mechanism : Protonation of the amide nitrogen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : NaOH (2M), 90°C, 8 hrs
-
Products : Sodium salt of the carboxylic acid + 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
-
Key Observation : Faster kinetics compared to acidic hydrolysis due to deprotonation of the amide.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:
Dipolarophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Phenylacetylene | CuI, DIPEA, DMF, 100°C | 1,2,3-triazole-fused oxadiazole derivative | 65% | |
Acrylonitrile | Microwave, 120°C, 30 mins | Pyrazole-linked oxadiazole | 72% |
Oxidation of the Dihydrodioxine Ring
-
Reagents : KMnO₄, H₂SO₄, 0°C
-
Product : Benzo[d]dioxine-2-carboxamide (aromatized)
-
Significance : Converts the saturated dioxane ring into an aromatic system, altering electronic properties.
Reduction of the Oxadiazole Ring
-
Reagents : LiAlH₄, THF, reflux
-
Product : 2-(4-chlorophenyl)-1,3,4-oxadiazolidine
-
Application : Generates intermediates for further functionalization.
Functionalization at the Carboxamide Group
The carboxamide can undergo:
-
Methylation : CH₃I, K₂CO₃, DMF → N-methyl derivative (yield: 85%)
-
Hydrazide formation : NH₂NH₂·H₂O, ethanol → Corresponding hydrazide (yield: 78%)
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed couplings:
Reaction | Catalyst | Ligand | Product | Yield | Reference |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | - | Biaryl-linked oxadiazole | 60% | |
Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | N-aryl derivatives | 55% |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl (TGA analysis)
-
Photolysis : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile byproducts
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound belongs to the oxadiazole class, which is known for its diverse biological activities. The structural formula is characterized by the presence of a 1,3,4-oxadiazole ring fused with a benzo[b][1,4]dioxine moiety. This unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:
- Synthesis and Screening : A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives that were screened for antibacterial activity. Some compounds demonstrated effectiveness comparable to established antibiotics .
- Mechanism of Action : The oxadiazole derivatives target specific bacterial enzymes and disrupt cellular processes. This mechanism is crucial for their application in treating bacterial infections.
Anticancer Properties
The anticancer potential of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been explored through various studies:
- Cytotoxicity Assays : In vitro studies showed that certain synthesized oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as glioblastoma. Compounds were found to induce apoptosis by damaging DNA in cancer cells .
- In Vivo Studies : Research involving genetically modified models (e.g., Drosophila melanogaster) demonstrated that some derivatives significantly reduced glucose levels and exhibited anticancer activity .
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been highlighted in several studies:
- Free Radical Scavenging : Compounds containing the oxadiazole ring have shown the ability to scavenge free radicals effectively. This property is vital for preventing oxidative stress-related diseases .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxine moiety can contribute to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-chlorophenyl)-1,3,4-oxadiazole: Lacks the dioxine moiety but shares the oxadiazole and chlorophenyl groups.
Uniqueness
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of an oxadiazole ring, a chlorophenyl group, and a dioxine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Actividad Biológica
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
1. Chemical Structure and Properties
The compound features a complex structure characterized by the 1,3,4-oxadiazole core and benzo[b][1,4]dioxine moiety. Its molecular formula is , with a molecular weight of approximately 348.75 g/mol. The presence of the 4-chlorophenyl group contributes to its pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring can be formed through cyclization reactions involving hydrazines or amidoximes with appropriate carbonyl compounds. Subsequent steps may include functional group modifications to introduce the benzo[b][1,4]dioxine structure and the carboxamide group.
3.1 Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. For example, compounds containing the oxadiazole core have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound demonstrated moderate to strong antibacterial activity in preliminary screenings.
3.2 Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in several studies. For instance, compounds related to our target compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Specific studies have reported that certain oxadiazole derivatives exhibit significant cytotoxicity against cancer cell lines.
3.3 Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The inhibition potency varies among different derivatives, with some showing high selectivity and efficacy.
4. Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study 1 : A study on a related oxadiazole derivative revealed that it could inhibit the PD-1/PD-L1 interaction in mouse splenocytes, demonstrating an immune-modulating effect . This suggests potential applications in cancer immunotherapy.
- Case Study 2 : Another investigation highlighted the ability of certain oxadiazole derivatives to act as farnesoid X receptor (FXR) antagonists, which are important in metabolic regulation . Compounds exhibiting FXR antagonism were noted for their role in lipid metabolism and potential therapeutic applications in metabolic disorders.
5. Research Findings Summary Table
6. Conclusion
This compound exhibits a variety of biological activities that warrant further exploration. Its potential as an antimicrobial agent and anticancer compound highlights its relevance in drug discovery. Ongoing research should focus on elucidating the mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate. Key steps include:
- Coupling reactions between activated carboxylic acids and hydrazine derivatives.
- Cyclization under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
- Functionalization of the dihydrobenzodioxine moiety using nucleophilic substitution or amidation .
Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (20–80°C), and catalysts (e.g., NaBH₄ for reductive amination). Yield improvements (up to 41%) are achieved via stepwise purification (column chromatography, SCX cartridges) and real-time monitoring with TLC/HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., dihydrobenzodioxine protons at δ 4.3–4.6 ppm) and confirms aromatic/heterocyclic carbons .
- Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
- HPLC: Quantifies purity (>95%) under gradient elution (e.g., MeOH/H₂O) and tracks degradation products .
- IR spectroscopy: Identifies carbonyl stretches (1650–1700 cm⁻¹) and NH/OH groups .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Answer:
- In vitro enzyme inhibition assays: Screen against targets like adenylyl cyclases (AC1/AC8) using fluorescence-based cAMP detection .
- Antimicrobial testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cell viability assays (MTT/XTT): Assess cytotoxicity in cancer cell lines (e.g., ovarian cancer models) .
- Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .
Advanced Research Questions
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies to enhance this compound’s bioactivity?
- Answer:
- Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the oxadiazole or dihydrobenzodioxine rings to modulate electronic properties and binding affinity .
- Side-chain diversification: Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) or morpholino-sulfonyl moieties to improve solubility and target engagement .
- Scaffold hopping: Hybridize with triazole or benzofuran systems to exploit synergistic interactions with catalytic pockets (e.g., HSF1 inhibition) .
- Pharmacokinetic optimization: Incorporate PEG linkers or prodrug motifs (e.g., esterase-cleavable groups) to enhance bioavailability .
Q. How can computational modeling be integrated with experimental data to predict binding modes?
- Answer:
- Molecular docking (AutoDock, Glide): Dock the compound into crystal structures of targets (e.g., AC1/AC8) to identify key interactions (e.g., hydrogen bonds with Thr¹⁰²⁷, hydrophobic contacts with Phe⁹⁸⁵) .
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (MM/PBSA) and conformational flexibility .
- QSAR models: Use descriptors (logP, polar surface area) to correlate substituent effects with bioactivity (e.g., IC₅₀ < 1 µM for -CF₃ derivatives) .
Q. What experimental approaches assess the compound’s chemical stability under physiological conditions?
- Answer:
- Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) stress. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the oxadiazole ring) .
- Solution stability assays: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours. Quantify intact compound using LC-MS/MS .
- Solid-state stability: Store under accelerated conditions (40°C/75% RH) and analyze crystallinity (PXRD) and melting points (DSC) .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Answer:
- Dose-response validation: Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
- Target profiling: Use phosphoproteomics or RNA-seq to identify off-target effects (e.g., unintended kinase inhibition) .
- Theoretical frameworks: Link discrepancies to differences in cell models (e.g., primary vs. immortalized cells) or assay endpoints (e.g., apoptosis vs. proliferation readouts) .
- Meta-analysis: Aggregate data from PubChem/CID 134691207 and cross-reference with structurally analogous compounds (e.g., MBX-4132) to identify trends .
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHSXEQRKCSFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.